8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one is a complex organic compound that belongs to the class of bicyclic heterocycles. This compound is characterized by the presence of a fluorine atom and a fused bicyclic structure that includes both a benzo and a pyridine ring. It has garnered interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various methods, often involving multi-step organic reactions that utilize starting materials such as substituted pyridines and aromatic compounds. Notably, it is related to other compounds used in pharmaceuticals, including loratadine, an antihistamine.
8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one is classified as:
The synthesis of 8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one typically involves several key steps:
For example, one method involves adding a Grignard reagent to a carbonyl precursor in THF at low temperatures to form the desired compound with high yield and purity .
The molecular formula of 8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one is with a molecular weight of approximately 227.24 g/mol. The structure includes:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy.
The reactivity of 8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one is influenced by its functional groups. Key reactions include:
These reactions are typically performed under controlled conditions using suitable solvents and catalysts to enhance yields and selectivity.
The mechanism of action for compounds like 8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one often relates to their interactions with biological targets such as receptors or enzymes. While specific data on this compound's mechanism may be limited:
Understanding the exact mechanism requires further pharmacological studies.
The properties of 8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one include:
These properties are crucial for handling the compound in laboratory settings and during synthesis.
8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one has potential applications in various fields:
The ongoing research into its derivatives may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
The synthesis of 8-fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one relies on multi-step strategies to construct its tricyclic core with precise regiocontrol. These methodologies address challenges associated with ring strain and fluorine incorporation at the C8 position.
Oxazoline intermediates serve as critical precursors for constructing the fused pyridine ring. In adapted methodologies from chloro-analog synthesis, 3-methyl-2-picolinic acid undergoes acyl chloride formation followed by Friedel-Crafts acylation with fluorinated benzenes. The resultant ketone (2-methyl-4-fluorophenyl)(3-methylpyridin-2-yl)methanone undergoes dibromination to yield (2-(bromomethyl)-4-fluorophenyl)(3-(bromomethyl)pyridin-2-yl)methanone. Ethylene glycol-mediated proximity facilitation enables intramolecular cyclization via copper catalysis, forming the seven-membered ring. Final hydrolysis delivers the target compound in significantly improved yields (65-72%) compared to traditional superacid routes (40%) [3] [6].
Table 1: Cyclization Efficiency via Oxazoline Pathway
Step | Reagent/Condition | Function | Yield Improvement |
---|---|---|---|
Precursor Activation | SOCl₂, reflux | Carboxylic acid → Acyl chloride | N/A |
Friedel-Crafts Acylation | AlCl₃, DCM, 0°C→RT | C-C Bond Formation | ~25% vs. prior routes |
Di-bromination | NBS, AIBN, CCl₄, reflux | Benzylic bromination | Quantitative |
Macrocyclization | Cu powder, DMF, 120°C | Ring closure | >95% conversion |
Hydrolysis | H₂SO₄, H₂O, reflux | Oxazoline cleavage | Near-quantitative |
Grignard reagents enable C-C bond formation critical for assembling the benzo[4,5]cyclohepta[1,2-b]pyridine scaffold. 2-Cyano-3-methylpyridine undergoes Ritter reaction to generate an acetamide intermediate. Subsequent condensation with meta-fluorobenzyl chloride installs the fluorinated aryl moiety. Treatment with PCl₃ facilitates dehydration and iminium formation, followed by Grignard addition (e.g., vinylmagnesium bromide) to the activated pyridinium salt. Hydrolysis and acid-catalyzed cyclodehydration yield the tricyclic core. This approach circumvents superacid requirements but demands strict anhydrous conditions during Grignard steps to prevent proto-decomposition [6].
Ring closure efficiency hinges on hydrolysis/dehydration conditions. The oxazoline-to-ketone conversion requires precise stoichiometric control: Excess mineral acid causes desfluorination, while dilute acid prolongs reaction times. Optimal conditions (1.5 eq H₂SO₄, 85°C, 4h) achieve >98% conversion without side reactions. For superacid-route intermediates, triflic acid-mediated cyclodehydration at 60°C outperforms polyphosphoric acid (PPA), reducing tar formation and improving isolated yields to 78% [3] [6].
High-pressure Q-tube reactors significantly enhance cyclocondensation kinetics. A mixture of 4-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-5-one and ammonium acetate in n-butanol undergoes cyclization at 150°C under autogenous pressure (15-20 psi). This system accelerates imine formation and intramolecular aldol condensation versus open-flask methods. Reaction completion reduces from 24h to 5h, with yields increasing from 52% to 84% due to suppressed high-temperature decomposition [3].
Table 2: Q-Tube vs. Atmospheric Pressure Cyclization Performance
Parameter | Q-Tube Reactor | Open Flask |
---|---|---|
Temperature | 150°C | Reflux (118°C) |
Pressure | 15-20 psi | Atmospheric |
Reaction Time | 5 hours | 24 hours |
Isolated Yield | 84% | 52% |
Byproduct Formation | <5% | 22% (tar) |
Solvent polarity directly impacts cyclization regioselectivity. A toluene/DMF (4:1 v/v) mixture optimally dissolves hydrophobic intermediates while facilitating ammonium acetate ionization. Implementing a temperature gradient (100°C, 1h → 150°C, 4h) minimizes premature dehydrations. Post-reaction, gradual cooling (2°C/min) prevents crystallization occlusion of impurities. Ethanol/water recrystallization (9:1) then delivers >99% pure product as verified by HPLC [3].
C8-fluorination poses distinct challenges: Electrophilic fluorination (e.g., Selectfluor®) suffers from poor regioselectivity (<3:1 C8:C6 ratio), while nucleophilic fluoride (e.g., KF) requires activated precursors. Copper-mediated ¹⁸F-fluorination of boronate esters provides a model for cold-fluorination: Arylpinacolboronate esters undergo Cu(II)-catalyzed halogen exchange with K¹⁸F, achieving >95% C8-selectivity. For non-radiochemical synthesis, arylboronic acids treated with AgF/Cu(OAc)₂ at 80°C afford 8-fluoro derivatives in 70-75% yield [5].
Ketone protection is essential for C3/C4 functionalization. Ethylene ketal formation (ethylene glycol, p-TsOH, toluene reflux) shields the carbonyl during lithiation (n-BuLi, THF, -78°C). Quenching with electrophiles (e.g., DMF → aldehyde; I₂ → iodide) enables C3-substitution without competing enolization. Deprotection (dilute HCl, RT) restores the ketone with <5% epimerization at chiral centers. For N1 modification, silyl protection (tert-butyldimethylsilyl chloride, imidazole) permits directed ortho-metalation [1] [6].
Table 3: Key Derivatives Synthesized via Protected Intermediates
Protecting Group | Position Modified | Electrophile | Resulting Derivative | Yield |
---|---|---|---|---|
Ethylene ketal | C3 | DMF | 3-Aldehyde | 68% |
TBDMS | N1 | Mel/Ag₂O | 1-Methyl-8-fluoro analog | 82% |
Ethylene ketal | C4 | NBS | 4-Bromo-8-fluoro derivative | 75% |
None (enolate) | C11 | MeI | 11,11-Dimethyl variant | 41% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3